Octadecyl 4-benzamidobutanoate Octadecyl 4-benzamidobutanoate
Brand Name: Vulcanchem
CAS No.: 52558-67-5
VCID: VC19621377
InChI: InChI=1S/C29H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-26-33-28(31)24-21-25-30-29(32)27-22-18-17-19-23-27/h17-19,22-23H,2-16,20-21,24-26H2,1H3,(H,30,32)
SMILES:
Molecular Formula: C29H49NO3
Molecular Weight: 459.7 g/mol

Octadecyl 4-benzamidobutanoate

CAS No.: 52558-67-5

Cat. No.: VC19621377

Molecular Formula: C29H49NO3

Molecular Weight: 459.7 g/mol

* For research use only. Not for human or veterinary use.

Octadecyl 4-benzamidobutanoate - 52558-67-5

Specification

CAS No. 52558-67-5
Molecular Formula C29H49NO3
Molecular Weight 459.7 g/mol
IUPAC Name octadecyl 4-benzamidobutanoate
Standard InChI InChI=1S/C29H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-26-33-28(31)24-21-25-30-29(32)27-22-18-17-19-23-27/h17-19,22-23H,2-16,20-21,24-26H2,1H3,(H,30,32)
Standard InChI Key VTFSEVMPXKHECO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCOC(=O)CCCNC(=O)C1=CC=CC=C1

Introduction

Chemical Structure and Nomenclature

Octadecyl 4-benzamidobutanoate belongs to the class of fatty acid esters with aromatic amide modifications. Its systematic IUPAC name is octadecyl 4-(benzoylamino)butanoate, reflecting the following structural features:

  • An octadecyl group (C<sub>18</sub>H<sub>37</sub>) esterified to the carboxylate moiety.

  • A butanoic acid backbone substituted at the fourth carbon with a benzamide group (C<sub>6</sub>H<sub>5</sub>CONH–).

The molecular formula is C<sub>29</sub>H<sub>49</sub>NO<sub>3</sub>, with a molecular weight of 459.7043 g/mol . The SMILES notation (CCCCCCCCCCCCCCCCCCOC(=O)CCCNC(=O)c1ccccc1) highlights its branched topology, combining a long alkyl chain with a polar benzamide segment .

Key Structural Data

PropertyValueSource
CAS Number52558-67-5
Molecular FormulaC<sub>29</sub>H<sub>49</sub>NO<sub>3</sub>
Molecular Weight459.7043 g/mol
SMILESCCC...CCCOC(=O)CCCNC(=O)c1ccccc1

Synthesis and Manufacturing

The synthesis of octadecyl 4-benzamidobutanoate typically involves a two-step process:

  • Benzoylation of 4-Aminobutanoic Acid:
    4-Aminobutanoic acid reacts with benzoyl chloride in the presence of a base (e.g., NaOH) to form 4-benzamidobutanoic acid. This step introduces the aromatic amide group .

  • Esterification with Octadecanol:
    4-Benzamidobutanoic acid is esterified with octadecanol (stearyl alcohol) using acid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .

This route mirrors methods used for analogous esters, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, where transesterification ensures high yields .

Physical and Chemical Properties

Solubility and Lipophilicity

The compound’s long alkyl chain confers high lipophilicity, with an estimated logP > 7 (similar to structurally related esters) . It is insoluble in water but soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran.

Thermal Stability

While specific melting/boiling points are unreported in available literature, its stearyl ester component suggests stability up to 150–200°C, comparable to other long-chain esters used in polymer stabilization .

Applications and Industrial Relevance

Biomedical Research

Benzamide derivatives are explored for biological activity, such as β-cell protection against endoplasmic reticulum (ER) stress . Although no direct studies on this compound exist, its structural similarity to bioactive amides warrants further investigation.

Comparison to Analogous Compounds

CompoundKey FeatureApplication
Octadecyl 4-benzamidobutanoateBenzamide substitutionPotential stabilizer
Irganox 1076 Phenolic antioxidantPolymer stabilization
N-Benzoyl-2-hydroxybenzamides Antimicrobial activityDrug development

The benzamide group in octadecyl 4-benzamidobutanoate differentiates it from conventional antioxidants, suggesting unique intermolecular interactions in materials .

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